molecular formula C28H42O2 B1211352 [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- CAS No. 128-38-1

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-

Cat. No. B1211352
CAS RN: 128-38-1
M. Wt: 410.6 g/mol
InChI Key: GSOYMOAPJZYXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules such as “[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-” often involves multi-step chemical processes, including functional group transformations and protective group strategies. While the specific synthesis pathway for this compound was not directly found, similar synthetic strategies can be inferred from related compounds. For example, the synthesis of tetrakis(dimethylsilyl)thiophene involved the reaction of tetrabromothiophene with chlorodimethylsilane in the presence of magnesium and a catalytic amount of copper(I) cyanide, showcasing the type of complex reactions involved in synthesizing highly substituted organic compounds (Kyushin, Matsuura, & Matsumoto, 2006).

Molecular Structure Analysis

The molecular structure of organic compounds like “[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-” is crucial in determining their chemical reactivity and physical properties. These structures are often characterized by X-ray crystallography, nuclear magnetic resonance (NMR), and molecular orbital calculations. For instance, the structure and electronic properties of related compounds have been elucidated through such methods, revealing how substituent groups affect the molecule's overall geometry and electronic distribution (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of “[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-” involves its interactions with various reagents and conditions, leading to a wide range of chemical transformations. These reactions can include oxidation, reduction, substitution, and addition reactions, each contributing to the versatility of the compound in synthetic applications. For example, the synthesis of novel phthalocyanines demonstrates complex chemical reactivity that could be analogous to the reactions involving our compound of interest (Märkl, Gschwendner, Rötzer, & Kreitmeier, 2004).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystallinity, are influenced by their molecular structure. The introduction of bulky substituents, such as the tetrakis(1,1-dimethylethyl) groups, typically affects these properties by increasing molecular rigidity and decreasing solubility in common solvents. Such modifications can enhance the material's stability and utility in specific applications (Yu et al., 2005).

Chemical Properties Analysis

The chemical properties of “[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-” are determined by its functional groups and overall molecular architecture. These properties include acidity/basicity, reactivity towards electrophiles and nucleophiles, and potential for forming hydrogen bonds and other intermolecular interactions. Detailed studies on related compounds provide insights into how structural elements influence chemical behavior, including reactivity patterns and interaction mechanisms with various chemical species (Low et al., 2004).

Scientific Research Applications

Chemical Synthesis and Characterization

The compound has been used in the synthesis and characterization of complex molecules. For instance, it has been a part of the creation of sterically congested phosphite ligands, leading to the observation of unprecedented eight-bond P,P coupling in the 31P-NMR spectra. This highlights its role in advancing NMR spectroscopy techniques (Pastor et al., 1993). Additionally, its derivatives have been synthesized for studies in electrochemical responses and molecular structures, such as in the case of “twisted” tetra(aryl)benzidenes (Low et al., 2004).

Environmental Applications

This compound has been part of research in environmental applications, such as the study of photocatalytic oxidation for the degradation of polychlorinated biphenyls (PCBs), demonstrating its utility in addressing environmental pollutants (Wong et al., 2004).

Material Science and Engineering

In material science, the compound has been utilized in the synthesis of various novel complexes, highlighting its role in the development of new materials with potential applications in electronics and nanotechnology. For example, novel complexes constructed from biphenyl tetracarboxylate and flexible bis(imidazole) ligands have been studied for their structural properties (Sun et al., 2010).

Pharmaceutical and Biomedical Research

The compound has also found applications in pharmaceutical and biomedical research. For instance, its derivatives have been used in the synthesis of biologically active quinones like cardinalin 3, indicating its significance in the development of therapeutic agents (Govender et al., 2007).

Organic Chemistry and Catalysis

It has been involved in organic chemistry research, particularly in the synthesis of various organic compounds and in studies related to catalysis. For example, the synthesis and characterization of bis-cyclometalating ligands and their use in the preparation of bimetallic M(II), M(IV) complexes demonstrate its utility in catalysis (Lagunas et al., 1998).

properties

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOYMOAPJZYXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073160
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-

CAS RN

128-38-1
Record name 4,4′-Bis(2,6-di-tert-butylphenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bis(2,6-di-tert-butylphenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-BIS(2,6-DI-TERT-BUTYLPHENOL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D85N5VOL1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A portion (10.0 g) of this reaction solution was used in the subsequent process. Phenol (20 g) and sulfuric acid (0.04 g) were added to 10.0 g of reaction solution (1) not only for neutralizing the base in the reaction system but also to render the reaction solution acidic (pH, 1). Thereafter, the following two reactions were performed in one step at 180° C. over a period of 6 hours: a redox reaction in which the unreacted 2,6-di-t-butylphenol and 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone were reacted to produce 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl; and a reaction in which 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl was dealkylated into p,p'-biphenol.
[Compound]
Name
reaction solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
Reactant of Route 3
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-

Citations

For This Compound
1
Citations
AGY Abdulaziz - Egyptian Journal of Microbiology, 2022 - ejm.journals.ekb.eg
THIS STUDY was conducted to determine the phytochemical constituents and in vitro antimicrobialactivity of Abutilonn pannosum (Forst.f.) Schlecht, locally known as ‘ragged mallow, …
Number of citations: 5 ejm.journals.ekb.eg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.